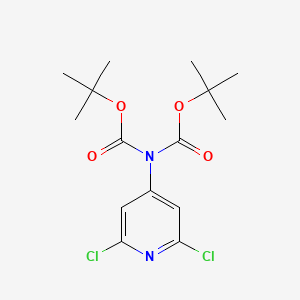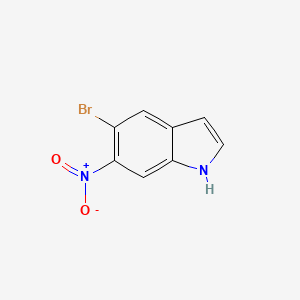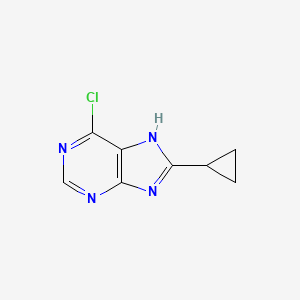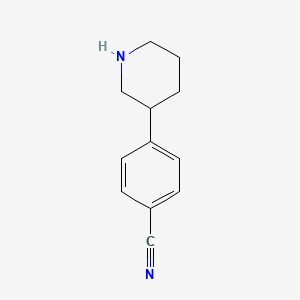
2-(6-Methylpyridin-2-yloxy)ethanol
概要
説明
2-(6-Methylpyridin-2-yloxy)ethanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound The compound features a pyridine ring substituted with a methyl group at the 6-position and an ethoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yloxy)ethanol can be achieved through several methods. One common approach involves the reaction of 6-methyl-2-pyridinol with ethylene oxide. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the pyridinol on the ethylene oxide.
Another method involves the use of 6-methyl-2-pyridyl chloride, which reacts with ethylene glycol in the presence of a base to form the desired product. This reaction also requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. Industrial methods often focus on minimizing waste and maximizing the use of raw materials to achieve sustainable production.
化学反応の分析
Types of Reactions
2-(6-Methylpyridin-2-yloxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group, resulting in the formation of 2-(6-Methylpyridin-2-yloxy)acetaldehyde or 2-(6-Methylpyridin-2-yloxy)acetic acid.
Reduction: The compound can be reduced to form 2-(6-Methylpyridin-2-yloxy)ethane by hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products Formed
Oxidation: 2-(6-Methylpyridin-2-yloxy)acetaldehyde, 2-(6-Methylpyridin-2-yloxy)acetic acid
Reduction: 2-(6-Methylpyridin-2-yloxy)ethane
Substitution: 2-(6-Methylpyridin-2-yloxy)ethyl chloride, 2-(6-Methylpyridin-2-yloxy)ethylamine
科学的研究の応用
2-(6-Methylpyridin-2-yloxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 2-(6-Methylpyridin-2-yloxy)ethanol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of the pyridine ring allows for π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
2-(2-Pyridyloxy)ethanol: Similar structure but lacks the methyl group at the 6-position.
2-(4-Methylpyridin-2-yloxy)ethanol: Similar structure but has the methyl group at the 4-position instead of the 6-position.
2-(6-Methylpyridin-3-yloxy)ethanol: Similar structure but has the ethoxy group at the 3-position instead of the 2-position.
Uniqueness
2-(6-Methylpyridin-2-yloxy)ethanol is unique due to the specific positioning of the methyl and ethoxy groups on the pyridine ring. This unique arrangement can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
2-(6-methylpyridin-2-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7-3-2-4-8(9-7)11-6-5-10/h2-4,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXUPYMFLZWELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077054.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B3077077.png)


![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.0(2,7)]tetradeca-1(9),2(7),3,5-tetraen-3-ol](/img/structure/B3077099.png)


![1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077123.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077131.png)
![1-[(3-Fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077145.png)
